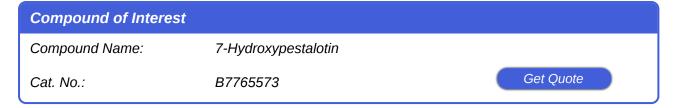


Spectroscopic Profile of 7-Hydroxypestalotin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **7- Hydroxypestalotin**, a fungal metabolite. The information presented herein has been compiled to support research and development activities in natural product chemistry and drug discovery. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and includes a generalized workflow for the isolation and characterization of such natural products.

Mass Spectrometry Data

Mass spectrometry analysis of **7-Hydroxypestalotin** confirms its molecular formula as $C_{11}H_{18}O_5$ and a molecular weight of 230.26 g/mol . High-resolution mass spectrometry (HRMS) provides precise mass measurements, which are crucial for elemental composition determination.

Ion Type	Observed m/z	Instrument
[M+H]+	231.1227	-
[M+Na] ⁺	253.1046	Agilent 6530 Q-TOF
[M+NH ₄] ⁺	248.1492	-



Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of **7-Hydroxypestalotin** is heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants.

¹H NMR Data (500 MHz. CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
3	2.44	dd	17.5, 6.4
3'	2.62	dd	17.5, 3.0
4	3.75	S	-
5	5.33	S	-
6	4.60	m	-
7	3.45	m	-
8	3.65	m	-
9	1.45	m	-
9'	1.55	m	-
10	0.95	t	7.4

¹³C NMR Data (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
2	164.5
3	30.5
4	173.0
5	98.0
6	78.5
7	75.0
8	72.0
9	28.0
10	10.5
OCH ₃	56.0

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **7-Hydroxypestalotin**, based on standard methodologies for natural product characterization.

Mass Spectrometry

High-resolution mass spectra were acquired on an Agilent 6530 Q-TOF mass spectrometer coupled with a liquid chromatography system. The ionization mode was electrospray ionization (ESI) in positive mode. The sample was dissolved in methanol and infused into the mass spectrometer. The data was collected and processed using the manufacturer's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H NMR, 13 C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at δ 7.26 ppm for 1 H and δ 77.16 ppm for 13 C). Coupling constants (J) are reported in Hertz (Hz).



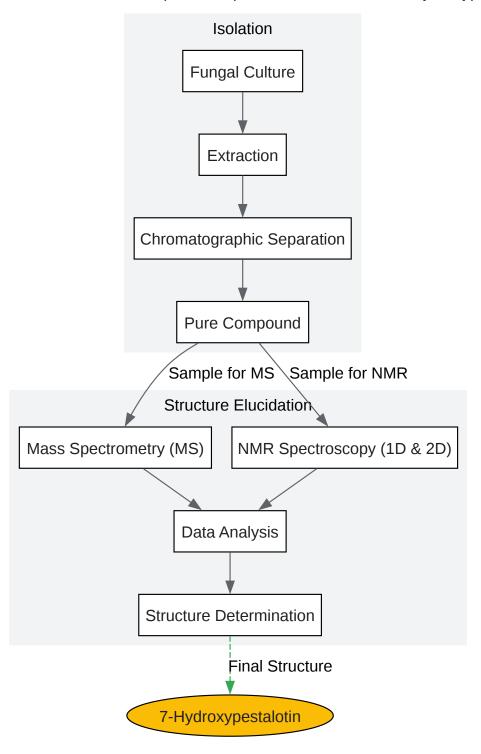
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Workflow for Natural Product Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **7-Hydroxypestalotin** from a fungal source.



Workflow for the Isolation and Spectroscopic Characterization of 7-Hydroxypestalotin



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